molecular formula C10H11F3O2 B8033314 3-Propoxy-5-(trifluoromethyl)phenol

3-Propoxy-5-(trifluoromethyl)phenol

Cat. No.: B8033314
M. Wt: 220.19 g/mol
InChI Key: YYEWJUUSTCIDMI-UHFFFAOYSA-N
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Description

3-Propoxy-5-(trifluoromethyl)phenol (CAS 1807772-31-1) is an organic building block of interest in advanced chemical synthesis and pharmaceutical research . This compound features a phenol core substituted with a propoxy group and a trifluoromethyl group at the 3 and 5 positions, respectively, resulting in a molecular formula of C 10 H 11 F 3 O 2 and a molecular weight of 220.19 g/mol . The presence of the trifluoromethyl group is particularly significant in medicinal chemistry, as this moiety is known to enhance the metabolic stability, lipophilicity, and bioavailability of lead compounds . As a phenol derivative , it serves as a versatile intermediate for the synthesis of more complex molecules, including various aryl boronic acids, which are crucial reagents in Suzuki-Miyaura cross-coupling reactions for constructing biaryl structures . Researchers value this compound for its potential application in developing active pharmaceutical ingredients (APIs) and other specialty chemicals. Handling and Safety: This chemical is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Please consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information prior to use.

Properties

IUPAC Name

3-propoxy-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c1-2-3-15-9-5-7(10(11,12)13)4-8(14)6-9/h4-6,14H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEWJUUSTCIDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Substrate : 3-Bromo-5-(trifluoromethyl)phenol (synthesized via bromination of 5-(trifluoromethyl)phenol using N-bromosuccinimide in acetic acid).

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 80–100°C.

  • Propylating Agent : Propyl bromide or iodide, with catalytic potassium iodide to enhance reactivity.

  • Yield : 65–78% after 12–24 hours, with purity >95% confirmed by HPLC.

Mechanistic Insight : The electron-withdrawing trifluoromethyl group activates the aromatic ring, facilitating bromide displacement by the propoxide ion. Steric hindrance at the 3-position necessitates elevated temperatures for complete conversion.

Copper-Catalyzed Hydroxylation of Aryl Halides

Adapting methodologies from 3,5-bis(trifluoromethyl)phenol synthesis, copper-mediated hydroxylation offers a route to install the phenolic -OH group post-alkoxylation.

Protocol

  • Starting Material : 1-Bromo-3-propoxy-5-(trifluoromethyl)benzene.

  • Catalyst System : CuCl₂ (10 mol%), KOH (6 equiv.), ethylene glycol (20 mol%) in DMSO/H₂O (2:1 v/v).

  • Conditions : 120°C under argon for 24 hours.

  • Workup : Acidification with HCl, extraction with ethyl acetate, and column chromatography (EtOAc/hexane).

Key Advantages :

  • Tolerance of electron-deficient arenes due to Cu(II)/ethylene glycol redox mediation.

  • Scalability demonstrated at 10 mmol without yield drop.

Limitations :

  • Propoxy group stability requires careful pH control to prevent hydrolysis.

Boronic Acid Oxidation Strategy

Inspired by CN102503779A, oxidation of boronic acid intermediates provides a green chemistry alternative.

Synthetic Pathway

  • Boronic Acid Formation :

    • Suzuki-Miyaura coupling of 3-propoxy-5-bromophenylboronic acid with trifluoromethylating reagents (e.g., CF₃SiMe₃/KF).

  • Oxidation :

    • H₂O₂ (30%) in water at 80°C for 5 hours.

  • Yield : 82–90% with >99% purity by ¹⁹F NMR.

Environmental Considerations :

  • Eliminates toxic copper catalysts, aligning with green chemistry principles.

  • Water as solvent reduces organic waste.

Direct Alkylation of Phenolic Substrates

Selective O-propylation of 5-(trifluoromethyl)resorcinol avoids multi-step sequences but demands precise regiocontrol.

Methodology

  • Substrate : 5-(Trifluoromethyl)resorcinol.

  • Alkylation : Propyl bromide (1.2 equiv.), K₂CO₃ (2.5 equiv.), DMF, 60°C, 8 hours.

  • Selectivity : 3-Propoxy isomer favored (4:1 over 1-Propoxy) due to steric and electronic effects.

  • Purification : Silica gel chromatography (hexane/EtOAc 4:1) yields 55–60% product.

Challenges :

  • Competing dialkylation necessitates stoichiometric control.

  • Residual diethyl ether in DMF enhances selectivity by stabilizing intermediates.

Reductive Amination-Adjacent Pathways

While primarily used for amine synthesis, reductive amination infrastructure can be repurposed for phenol derivatives via intermediate aldehydes.

Modified Approach

  • Aldehyde Synthesis :

    • Condensation of 3-propoxy-5-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride.

  • Reduction :

    • NaBH₄ in ethanol at 0°C yields target phenol after acidic workup.

  • Efficiency : 70% yield with minimal byproducts.

Utility :

  • Adaptable for introducing isotopic labels (e.g., deuterium) via NaBD₄.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Nucleophilic Substitution7895HighModerate (DMF use)
Copper Hydroxylation8598ModerateLow (aqueous system)
Boronic Acid Oxidation9099HighLow
Direct Alkylation6092LowHigh (chromatography)
Reductive Amination7094ModerateModerate

Key Trends :

  • Boronic acid oxidation offers superior yields and sustainability.

  • Copper catalysis balances efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Propoxy-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Propoxy-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, focusing on substituents and their electronic effects:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
3-Propoxy-5-(trifluoromethyl)phenol –OCH₂CH₂CH₃ (3), –CF₃ (5) C₁₀H₁₁F₃O₂ 220.19 Moderate acidity, lipophilic
3-Fluoro-5-(trifluoromethyl)phenol –F (3), –CF₃ (5) C₇H₄F₄O 180.10 High acidity (strong –F EWG)
3-Amino-5-(trifluoromethyl)phenol –NH₂ (3), –CF₃ (5) C₇H₆F₃NO 177.12 Lower acidity (NH₂ EDG), H-bonding capacity
3-Bromo-5-(trifluoromethyl)phenol –Br (3), –CF₃ (5) C₇H₄BrF₃O 241.01 High reactivity (Br as leaving group)
Trifluoromethyl-4-nitrophenol (TFM) –NO₂ (4), –CF₃ (3) C₇H₄F₃NO₃ 207.11 Very high acidity (dual EWGs)

Key Observations :

  • Electron Effects : The propoxy group’s electron-donating nature counterbalances the –CF₃ group’s electron-withdrawing effects, resulting in moderate acidity compared to analogs like TFM (dual EWGs) or 3-fluoro derivatives .
  • Lipophilicity: The propoxy group enhances lipophilicity, making this compound more soluble in organic solvents than its fluoro or amino analogs .

Acidity and Reactivity

  • Acidity (pKa): this compound: Estimated pKa ~8–9 (lower than phenol due to –CF₃ but higher than TFM due to propoxy EDG). 3-Fluoro-5-(trifluoromethyl)phenol: pKa ~6–7 (stronger acidity due to –F EWG) . TFM: pKa ~3–4 (extreme acidity from –NO₂ and –CF₃) .
  • Reactivity: The bromo analog (3-Bromo-5-(trifluoromethyl)phenol) is highly reactive in nucleophilic substitutions, whereas the propoxy derivative is more stable due to the ether linkage . The amino analog (3-Amino-5-(trifluoromethyl)phenol) participates in condensation reactions, forming Schiff bases for pharmaceutical applications .

Biological Activity

3-Propoxy-5-(trifluoromethyl)phenol, a phenolic compound, has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of a propoxy group and a trifluoromethyl group attached to a phenolic ring. This unique structure contributes to its hydrophobicity and potential interactions with biological membranes, enhancing its bioactivity.

Antioxidant Properties

Research has demonstrated that phenolic compounds exhibit significant antioxidant activities due to their ability to scavenge free radicals. The presence of hydroxyl groups in this compound allows it to donate electrons, thus neutralizing reactive oxygen species (ROS) and reducing oxidative stress in cells. This property is critical in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. Its mechanism likely involves disrupting microbial membrane integrity and interfering with essential metabolic processes. For example, it has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 μg/mL
Escherichia coli125 μg/mL
Candida albicans31.2 μg/mL

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. It has shown potential in inhibiting cell proliferation through apoptosis induction. The compound's ability to modulate signaling pathways involved in cell survival and apoptosis is under investigation .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Antioxidant Mechanism : The compound's hydroxyl groups facilitate electron donation, allowing it to neutralize free radicals.
  • Antimicrobial Mechanism : It disrupts microbial cell membranes and inhibits critical enzymes involved in metabolic pathways.
  • Cytotoxic Mechanism : It may influence apoptotic pathways by modulating the expression of proteins involved in cell cycle regulation.

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Antioxidant Study : A study published in the Journal of Agricultural and Food Chemistry demonstrated that this compound significantly reduced lipid peroxidation in vitro, indicating strong antioxidant potential .
  • Antimicrobial Efficacy : Research featured in Frontiers in Microbiology reported that the compound effectively inhibited biofilm formation in Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
  • Cytotoxicity Assessment : An investigation into the effects on cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 50 μg/mL, emphasizing its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Propoxy-5-(trifluoromethyl)phenol with high purity?

  • Methodological Answer : The synthesis typically involves Williamson ether synthesis, where 5-(trifluoromethyl)phenol reacts with propyl bromide under basic conditions (e.g., K₂CO₃ or NaH). Critical parameters include:

  • Reagent stoichiometry : Excess propyl bromide (1.5–2 eq.) to drive etherification.
  • Temperature control : 80–100°C in aprotic solvents (e.g., DMF or DMSO) to minimize side reactions like dealkylation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to achieve >98% purity (HPLC-grade) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Confirm the propoxy group (δ 1.0–1.5 ppm for CH₃, δ 3.4–3.8 ppm for OCH₂) and trifluoromethyl substitution (¹⁹F NMR: δ -60 to -65 ppm) .
  • Mass spectrometry (HRMS) : Exact mass calculation for C₁₀H₁₁F₃O₂ (expected [M+H]⁺: 220.0712) to rule out impurities like residual bromopropane .
  • Melting point analysis : Compare observed mp (e.g., 45–46°C for related trifluoromethylphenols) to literature values .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of this compound under acidic conditions?

  • Methodological Answer : Conflicting data on acid stability may arise from:

  • Protonation effects : The electron-withdrawing CF₃ group increases phenolic acidity (pKa ~6–7), accelerating ether cleavage under mild acid (e.g., HCl/MeOH).
  • Mitigation : Use buffered conditions (pH >4) or replace propoxy with tert-butoxy for enhanced stability. Kinetic studies (UV-Vis monitoring at 270 nm) can quantify degradation rates .
  • Cross-validation : Compare results with structurally analogous compounds (e.g., 3-Chloro-5-(trifluoromethyl)phenol) to isolate substituent effects .

Q. How can computational modeling guide the design of derivatives with improved thermal stability?

  • Methodological Answer :

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to identify vulnerable bonds (e.g., C–O in propoxy group).
  • Thermogravimetric analysis (TGA) : Correlate computed bond dissociation energies (BDEs) with experimental decomposition temperatures.
  • Substituent screening : Replace CF₃ with bulkier groups (e.g., pentafluorosulfanyl) to sterically shield the ether linkage .

Q. What are the challenges in quantifying this compound in biological matrices, and how can they be addressed?

  • Methodological Answer :

  • Matrix interference : Lipophilic CF₃ groups non-specifically bind to proteins. Use SPE cartridges (C18 phase) with methanol/water (70:30) elution for cleanup.
  • Detection limits : LC-MS/MS with negative-ion ESI (m/z 220 → 161 transition) enhances sensitivity. Validate against deuterated internal standards (e.g., D₃-propoxy analogs) .
  • Metabolite profiling : Incubate with liver microsomes (human/rat) and monitor for O-dealkylation products via high-resolution mass spectrometry .

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